1-Chloro-4-(chloromethoxy)-2,3-difluorobenzene
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Overview
Description
1-Chloro-4-(chloromethoxy)-2,3-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethoxy, and difluoro groups
Preparation Methods
The synthesis of 1-Chloro-4-(chloromethoxy)-2,3-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2,3-difluorophenol to introduce the chlorine atoms, followed by the reaction with chloromethyl methyl ether to introduce the chloromethoxy group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
1-Chloro-4-(chloromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines. These reactions typically require strong bases and elevated temperatures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding quinones, while reduction can yield hydroxy derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives. These reactions often require the use of palladium catalysts and specific ligands to facilitate the coupling process.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-4-(chloromethoxy)-2,3-difluorobenzene has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(chloromethoxy)-2,3-difluorobenzene involves its interactions with specific molecular targets The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects The exact pathways and targets depend on the specific application and context in which the compound is used
Comparison with Similar Compounds
1-Chloro-4-(chloromethoxy)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Chloro-4-(chloromethoxy)benzene: This compound lacks the difluoro groups, making it less reactive in certain chemical reactions.
1-Chloro-4-(chloromethoxy)-2-fluorobenzene: This compound has only one fluorine atom, which can affect its chemical properties and reactivity.
1-Chloro-4-(chloromethoxy)-2,3,5-trifluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C7H4Cl2F2O |
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Molecular Weight |
213.01 g/mol |
IUPAC Name |
1-chloro-4-(chloromethoxy)-2,3-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-3-12-5-2-1-4(9)6(10)7(5)11/h1-2H,3H2 |
InChI Key |
ATKSGXRJMHLMIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCCl)F)F)Cl |
Origin of Product |
United States |
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